4-(2,4-dichlorophenyl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(2,4-Dichlorophenyl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic synthesis. One common approach is the condensation of cyanuric chloride with aniline, followed by further functionalization to introduce the morpholine and dichlorophenyl groups . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral agent, particularly against COVID-19.
Medicine: Explored for its cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. For instance, it has been shown to bind to the tyrosine kinase domain of cell-surface receptors, inhibiting their activity and thereby exerting cytotoxic effects on tumor cells . The compound’s ability to form hydrogen bonds and π-stacking interactions with proteins also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Altretamine: Another 1,3,5-triazine derivative used as an alkylating agent in cancer therapy.
Tretamine: Known for its alkylating properties and used in chemotherapy.
Tetrazole-containing 1,3,5-triazines: These compounds exhibit a broad range of biological activities, including antitumor and antiviral properties.
Uniqueness
What sets 4-(2,4-dichlorophenyl)-8-methyl-2-(morpholin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one apart is its unique combination of functional groups, which allows for diverse chemical reactivity and a wide range of potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C17H17Cl2N5O2 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-8-methyl-2-morpholin-4-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-10-8-14(25)24-15(12-3-2-11(18)9-13(12)19)21-16(22-17(24)20-10)23-4-6-26-7-5-23/h2-3,8-9,15H,4-7H2,1H3,(H,20,21,22) |
InChI Key |
ZEKHMJYNGRJSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)N3CCOCC3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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